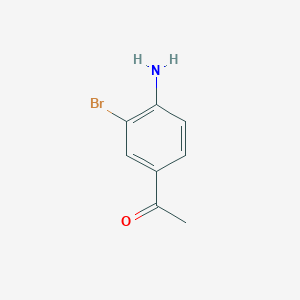

1-(4-Amino-3-bromo-phenyl)-ethanone

Overview

Description

Synthesis Analysis

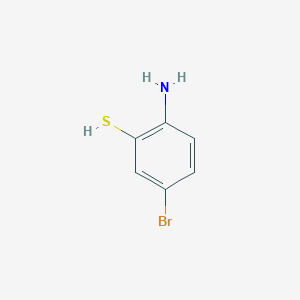

The synthesis of related bromophenyl derivatives often involves multi-step chemical processes. A notable method includes the Delépine reaction, where an α-brominated intermediate reacts with hexamethylenetetramine to afford the primary amine, as demonstrated in the synthesis of bk-2C-B, a compound closely related to 1-(4-Amino-3-bromo-phenyl)-ethanone (Power et al., 2015). This method highlights the versatility and efficiency of synthesizing brominated aromatic compounds.

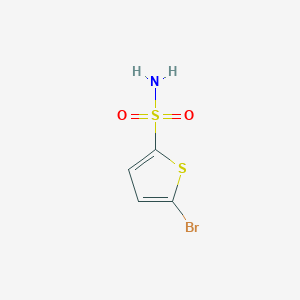

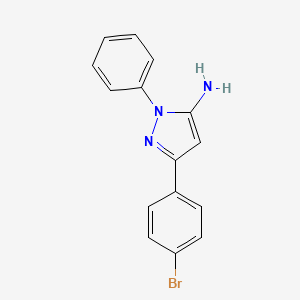

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational methods, provides insights into the geometrical parameters and conformational stability of bromophenyl derivatives. For example, studies on similar compounds have employed computational techniques like B3LYP/6-311++G(d,p) to analyze molecular structures, demonstrating the compound's geometry and electronic distribution (Mary et al., 2015).

Chemical Reactions and Properties

Bromophenyl derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, to yield a wide range of products. These reactions are pivotal for the synthesis of complex molecules and the exploration of novel chemical spaces. For instance, the Blaise reaction has been utilized to synthesize 3‐amino enones and 1,3‐diketones starting from bromoethanones, demonstrating the reactivity and functional group interconversion capabilities of these compounds (Rao & Muthanna, 2015).

Physical Properties Analysis

The physical properties of 1-(4-Amino-3-bromo-phenyl)-ethanone, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The crystalline structure, in particular, can be determined using X-ray crystallography, providing detailed information on the compound's solid-state conformation (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in chemical reactions and potential applications. Studies involving NBO analysis and HOMO-LUMO calculations help elucidate the electronic structure and predict reactivity patterns of bromophenyl derivatives (Mary et al., 2015).

Scientific Research Applications

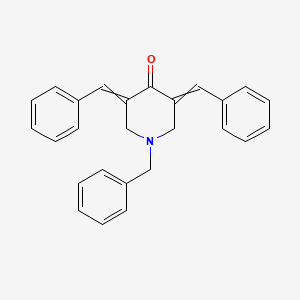

Synthesis and Pharmaceutical Applications 1-(4-Amino-3-bromo-phenyl)-ethanone has been used in the synthesis of various novel compounds with potential pharmaceutical applications. For instance, its interaction with different chemicals has led to the creation of compounds with anticancer properties (Hessien, Kadah, & Marzouk, 2009). Furthermore, derivatives of this compound have been explored for their antimicrobial activity, highlighting its significance in the development of new drugs (Wanjari, 2020).

Catalysis and Environmental Applications The compound plays a role in catalysis, particularly in reactions involving carbon dioxide. For instance, it has been involved in the Cu(II)-photocatalysed hydrocarboxylation of imines with CO2, demonstrating its relevance in environmentally sustainable chemical processes (Gordon, Hosten, & Ogunlaja, 2022).

Material Science and Polymer Research In material science and polymer research, derivatives of 1-(4-Amino-3-bromo-phenyl)-ethanone have been synthesized and analyzed for their thermal behavior, dielectric properties, and antimicrobial activities. These studies are crucial for developing new materials with specific desired properties (Solmaz, Ilter, & Kaya, 2021).

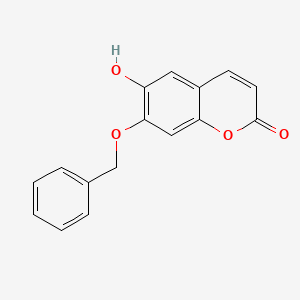

Photoprotective Applications The compound has also found use in the field of photochemistry. Specifically, it has been used as a photoremovable protecting group for carboxylic acids, a technique valuable in the synthesis of light-sensitive compounds (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

properties

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-bromo-phenyl)-ethanone | |

CAS RN |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)